Cas no 946302-80-3 (2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide)

2-Chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups, linked to an aminophenyl-pyrimidine moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the development of kinase inhibitors or other biologically active molecules. The presence of electron-withdrawing substituents (chloro, fluoro) and the methoxy-methylpyrimidine group may enhance binding affinity and metabolic stability. Its well-defined molecular architecture allows for precise modifications in drug discovery applications. The compound is typically characterized by high purity and stability under standard laboratory conditions, making it suitable for research and pharmaceutical development.
2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide structure
946302-80-3 structure
Product Name:2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide
CAS No:946302-80-3
MF:C19H16ClFN4O2
MW:386.807346343994
CID:6453549
Update Time:2025-06-09

2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide
    • Benzamide, 2-chloro-4-fluoro-N-[4-[(6-methoxy-2-methyl-4-pyrimidinyl)amino]phenyl]-
    • Inchi: 1S/C19H16ClFN4O2/c1-11-22-17(10-18(23-11)27-2)24-13-4-6-14(7-5-13)25-19(26)15-8-3-12(21)9-16(15)20/h3-10H,1-2H3,(H,25,26)(H,22,23,24)
    • InChI Key: ZXONNENDZGVOHV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC2C=C(OC)N=C(C)N=2)C=C1)(=O)C1=CC=C(F)C=C1Cl

Experimental Properties

  • Density: 1.395±0.06 g/cm3(Predicted)
  • Boiling Point: 485.6±45.0 °C(Predicted)
  • pka: 11.46±0.70(Predicted)

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2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide Related Literature

Additional information on 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide

Introduction to 2-Chloro-4-Fluoro-N-{4-(6-Methoxy-2-Methylpyrimidin-4-yl)aminophenyl}Benzamide (CAS No. 946302-80-3)

2-Chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide (CAS No. 946302-80-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by its unique chemical structure, which includes a chloro and fluoro substituent on the benzene ring, and a substituted pyrimidine moiety. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various therapeutic areas.

The molecular formula of 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide is C19H17ClFN4O2, and its molecular weight is 385.81 g/mol. The compound's structure can be visualized as follows:

Structure of 2-Chloro-4-Fluoro-N-{4-(6-Methoxy-2-Methylpyrimidin-4-yl)aminophenyl}Benzamide

The synthesis of this compound typically involves multi-step reactions, including the formation of the substituted pyrimidine ring and subsequent coupling with the chlorofluorobenzene derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both research and development purposes.

In terms of its pharmacological properties, 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide has been extensively studied for its potential as an inhibitor of specific enzymes and receptors. One of the key areas of interest is its activity as an inhibitor of Janus kinase (JAK) enzymes, which are involved in various signaling pathways associated with inflammation and immune responses. Studies have shown that this compound exhibits selective inhibition of JAK1 and JAK3, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.

Beyond its JAK inhibitory activity, 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide has also been investigated for its anti-cancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells.

The safety profile of 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide has been evaluated in several preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In addition to its therapeutic potential, 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide has also been explored for its use as a research tool in biochemical assays. Its ability to selectively inhibit specific enzymes makes it valuable for studying signaling pathways and validating drug targets. Researchers can use this compound to gain insights into the mechanisms underlying various diseases and to develop more effective therapeutic strategies.

The ongoing research on 2-chloro-4-fluoro-N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}benzamide highlights its multifaceted applications in both basic science and translational medicine. As new findings continue to emerge, this compound is expected to play an increasingly important role in advancing our understanding of complex biological processes and developing innovative treatments for a range of diseases.

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